molecular formula C17H15NO3 B13933511 6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid

6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B13933511
M. Wt: 281.30 g/mol
InChI Key: KGRRXGJSVUCVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid is an indole derivative known for its significant role in various chemical and biological applications. Indole derivatives are a class of compounds that have a wide range of biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid can be achieved through several methods. One common method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Another approach includes the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1-methyl-6-phenylmethoxyindole-3-carboxylic acid

InChI

InChI=1S/C17H15NO3/c1-18-10-15(17(19)20)14-8-7-13(9-16(14)18)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)

InChI Key

KGRRXGJSVUCVKT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.